molecular formula C7H7ClN2O3 B1593352 5-Chloro-2-ethoxy-3-nitropyridine CAS No. 886373-32-6

5-Chloro-2-ethoxy-3-nitropyridine

Cat. No.: B1593352
CAS No.: 886373-32-6
M. Wt: 202.59 g/mol
InChI Key: ZYBDCRAUJIDTDQ-UHFFFAOYSA-N
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Description

5-Chloro-2-ethoxy-3-nitropyridine is an organic compound with the molecular formula C7H7ClN2O3 and a molecular weight of 202.6 g/mol It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position, an ethoxy group at the 2-position, and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-ethoxy-3-nitropyridine typically involves the nitration of 2-ethoxypyridine followed by chlorination. One common method is as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethoxy-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Reduction: 5-Chloro-2-ethoxy-3-aminopyridine.

    Oxidation: 5-Chloro-2-carboxy-3-nitropyridine.

Scientific Research Applications

5-Chloro-2-ethoxy-3-nitropyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethoxy-3-nitropyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chlorine and ethoxy groups may also contribute to its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxy-3-nitropyridine
  • 5-Chloro-2-hydroxy-3-nitropyridine
  • 5-Chloro-2-ethoxy-3-aminopyridine

Uniqueness

5-Chloro-2-ethoxy-3-nitropyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties.

Properties

IUPAC Name

5-chloro-2-ethoxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c1-2-13-7-6(10(11)12)3-5(8)4-9-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBDCRAUJIDTDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650095
Record name 5-Chloro-2-ethoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886373-32-6
Record name 5-Chloro-2-ethoxy-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886373-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-ethoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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